molecular formula C19H17ClF2O4S B1397142 (6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol CAS No. 944949-06-8

(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol

Cat. No. B1397142
M. Wt: 414.9 g/mol
InChI Key: WTXUIYHQKGABGR-AGMRTUQYSA-N
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Description

The compound is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized and tested for various activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

1. Synthesis Methods

  • S-Aryl dibenzothiophenium salts are used as precursors for synthesizing 6H-benzo[c]chromenes, which involve photocatalytically triggered single-electron transfer and subsequent cyclization and ring expansion processes (Karreman et al., 2021).
  • A catalyst-free synthesis method in aqueous media under microwave irradiation has been developed for diversely substituted 6H-benzo[c]chromenes, featuring intramolecular Diels–Alder reactions (He et al., 2012).

2. Chemical Reactions and Properties

  • Studies on 5-(aryl)thianthrenium bromides' reactions with aryl thiolates have been carried out, indicating complex product formation pathways, which could be relevant to the chemistry of similar compounds (Qian et al., 2002).
  • The stereocontrolled reduction of 3-sulfonyl chromen-4-ones has been achieved, providing insights into methods to control the stereochemistry of similar compounds (Chang & Tsai, 2018).

Applications in Medicinal Chemistry and Biology

1. Cytotoxic Evaluation and Anticancer Applications

  • Novel chromenes and chromene(2,3-d)pyrimidines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating potential anticancer applications (Mahmoud et al., 2020).

2. Development of Fluorescent Probes

  • Investigations into the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have revealed its potential as a fluorescent probe, particularly in the presence of metals (Gülcan et al., 2022).
  • A study on the synthesis and biological application of a water-soluble fluorescent probe for Fe3+ based on sodium benzo[c]chromene-2-sulfonate has been conducted, highlighting its potential in monitoring intracellular Fe3+ in living cells (Shi & Zhang, 2020).

properties

IUPAC Name

(6aR,8S,10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11-,13+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXUIYHQKGABGR-AGMRTUQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H](C[C@H]1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730679
Record name (6aR,8S,10aS)-10a-(4-Chlorobenzene-1-sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-dibenzo[b,d]pyran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol

CAS RN

944949-06-8
Record name (6aR,8S,10aS)-10a-(4-Chlorobenzene-1-sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-dibenzo[b,d]pyran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Reactant of Route 2
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Reactant of Route 3
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Reactant of Route 4
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Reactant of Route 5
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol
Reactant of Route 6
(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol

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